molecular formula C11H18N2OSi B1472667 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 1612171-72-8

4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No. B1472667
CAS RN: 1612171-72-8
M. Wt: 222.36 g/mol
InChI Key: QDSZENGMSSYAOD-UHFFFAOYSA-N
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Description

4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (4-ETP) is an organic compound with a variety of applications in scientific research. It is a unique and versatile molecule that has been used in a variety of laboratory experiments to study the biochemical and physiological effects of different compounds.

Scientific Research Applications

1. Use as a Protecting Group in Lithiation Reactions

4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has been studied for its utility in lithiation reactions. Metallation of 1-[2(trimethylsilyl)ethoxy]methyl-1H-pyrazole with n-BuLi followed by reaction with electrophiles leads to 5-substituted derivatives. Deprotection is possible via heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).

2. Antiviral Properties in Pyrazole Derivatives

Research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which are structurally related to this compound, revealed notable antiviral properties. These compounds inhibit the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway, showing potential as antiviral agents (Munier-Lehmann et al., 2015).

3. Synthesis of Alkynylpyrazoles

A method for synthesizing [2-(trimethylsilyl)ethynyl]pyrazoles involves condensation of hydrazines with enynones derived from bis(trimethylsilyl)acetylene and arylacetyl chlorides. This approach is significant for the chemoselective formation of 5-alkynylpyrazoles, demonstrating the utility of this compound in creating diverse pyrazole derivatives (Pankova et al., 2012).

4. Structural and Spectral Investigations

Structural and spectral investigations of NH-pyrazoles, which include compounds similar to this compound, provide insights into their crystallography and tautomerism. These studies are crucial for understanding the physical and chemical properties of pyrazole derivatives (Cornago et al., 2009).

5. Auxin Activities and Antimicrobial Potential

Research into acylamides with substituted-1H-pyrazole-5-formic acid, related to the core structure of this compound, indicates their potential in auxin activities and antimicrobial applications. Although these activities are not high, the exploration opens avenues for agricultural and medical uses (Yue et al., 2010).

properties

IUPAC Name

2-[(4-ethynylpyrazol-1-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OSi/c1-5-11-8-12-13(9-11)10-14-6-7-15(2,3)4/h1,8-9H,6-7,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSZENGMSSYAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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